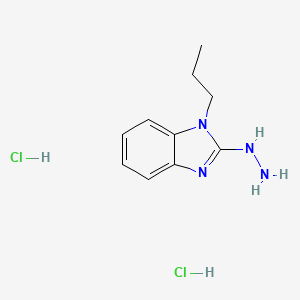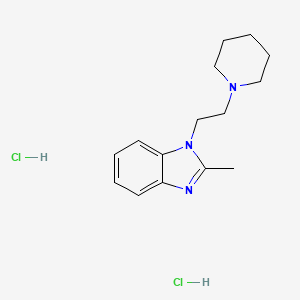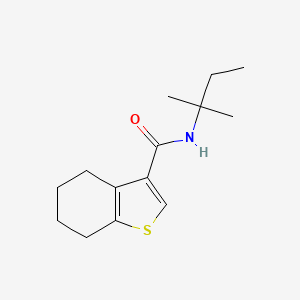![molecular formula C24H34N2O3 B6007502 [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone](/img/structure/B6007502.png)
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique bicyclic structure combined with a piperidine ring, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halide precursor is reacted with a piperidine derivative.
Methoxyphenyl group attachment: The methoxyphenyl group can be attached through an etherification reaction, where a phenol derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution, electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[(1S,4S)-2-azabicyclo[22
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure.
Pharmacology: It can be used to study receptor binding and activity, providing insights into its mechanism of action and potential therapeutic uses.
Organic Chemistry: The compound’s complex structure makes it an interesting subject for synthetic organic chemistry, allowing researchers to explore new synthetic methodologies and reaction mechanisms.
Material Science:
Wirkmechanismus
The mechanism of action of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure and piperidine ring allow it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, known for its chemical similarity to general-purpose phthalates.
Compounds involved in Knoevenagel condensation: These compounds are synthesized through a well-studied reaction in organic chemistry, facilitating the synthesis of numerous valuable compounds.
Uniqueness
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone stands out due to its unique combination of a bicyclic structure and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-28-21-8-9-23(22(15-21)24(27)26-16-17-6-7-19(26)14-17)29-20-10-12-25(13-11-20)18-4-2-3-5-18/h8-9,15,17-20H,2-7,10-14,16H2,1H3/t17-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBMHIBHJJBRIO-HKUYNNGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CC5CCC4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4C[C@H]5CC[C@H]4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6007430.png)

![6-(2,5-dimethylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007446.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-3-ylmethyl)amino]nicotinamide](/img/structure/B6007449.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B6007457.png)

![N-phenyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6007462.png)
![4-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B6007472.png)
![11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6007478.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007488.png)
![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)

![N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6007543.png)
